molecular formula C18H12ClN5O2 B2989011 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride CAS No. 2490418-78-3

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride

Cat. No.: B2989011
CAS No.: 2490418-78-3
M. Wt: 365.78
InChI Key: JRCHNCYVKYHJKM-UHFFFAOYSA-N
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Description

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core, an aminophenyl group, and a carbonitrile moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aminophenyl derivative with a pyrimidoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aminophenyl group can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share a similar quinoline core.

    Pyrimidoquinoline Derivatives: Other derivatives in this class include various substituted pyrimidoquinolines with different functional groups.

Uniqueness

10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This uniqueness makes it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

10-(3-aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O2.ClH/c19-9-10-4-5-11-7-14-16(21-18(25)22-17(14)24)23(15(11)6-10)13-3-1-2-12(20)8-13;/h1-8H,20H2,(H,22,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCHNCYVKYHJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC(=C3)C#N)C=C4C2=NC(=O)NC4=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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